
1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol is a complex organic compound with a unique structure that combines an indene backbone with various functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of an indene derivative with a but-3-en-1-yl halide under basic conditions, followed by reduction and subsequent functional group modifications . The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions: 1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to its corresponding alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate in acetone or dichloromethane.
Reduction: Hydrogen gas with Pd/C or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation in solvents like acetic acid or chloroform.
Major Products Formed:
Oxidation: Formation of 1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-indane.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学的研究の応用
1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of 1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
1-(But-3-en-1-yl)-1H-imidazole: Shares the but-3-en-1-yl group but has an imidazole ring instead of an indene backbone.
(S)-2-(But-3-en-1-yl)oxirane: Contains the but-3-en-1-yl group but features an oxirane ring.
Uniqueness: 1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol is unique due to its combination of an indene backbone with a but-3-en-1-yl group and a hydroxyl functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
75032-48-3 |
|---|---|
分子式 |
C20H22O |
分子量 |
278.4 g/mol |
IUPAC名 |
1-but-3-enyl-2-methyl-3-phenyl-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C20H22O/c1-3-4-14-20(21)15(2)19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)20/h3,5-13,15,19,21H,1,4,14H2,2H3 |
InChIキー |
WHEKPGKJVPGLRV-UHFFFAOYSA-N |
正規SMILES |
CC1C(C2=CC=CC=C2C1(CCC=C)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


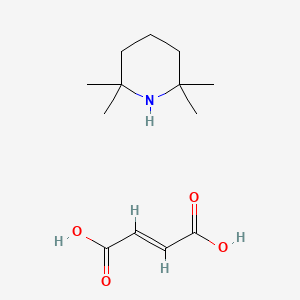
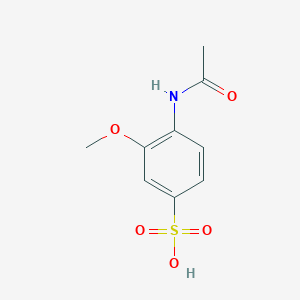

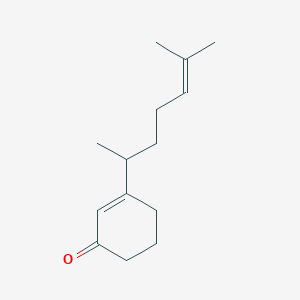
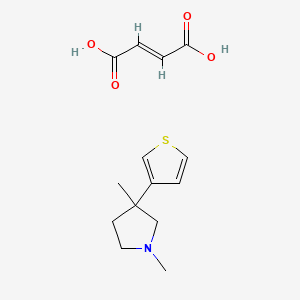
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
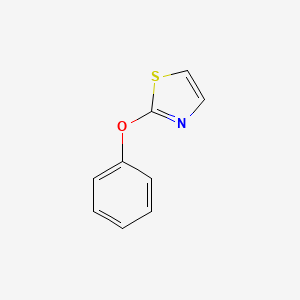
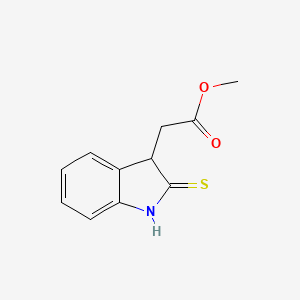
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
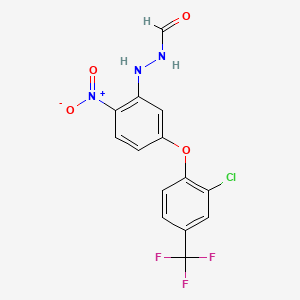
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
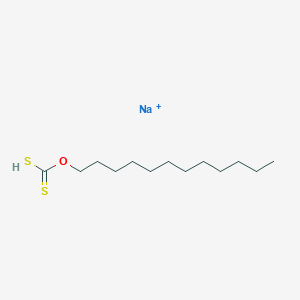
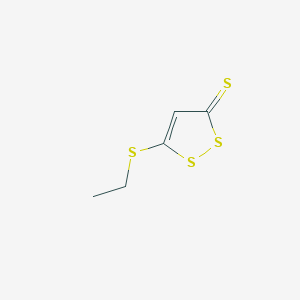
![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
